2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside
Description
2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1→3)-[hexopyranosyl-(1→6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside is a complex glycoside characterized by a 6-deoxyhexopyranosyl residue (likely rhamnose or a similar 6-deoxyhexose) linked via (1→3) and (1→6) glycosidic bonds to a hexopyranosyl backbone. The structure is further modified by a 3-(3,4-dihydroxyphenyl)prop-2-enoyl (caffeoyl) ester at the 4-O position and a 2-(3,4-dihydroxyphenyl)ethyl aglycone.
Synthetically, similar glycosides are constructed through regioselective glycosylation and deprotection steps. For instance, describes the synthesis of (Z)-3-hexenyl glycosides using AgOTf-promoted glycosylation with benzoyl-protected rhamnose and glucose units, followed by deprotection with NaOMe/MeOH . These methods may parallel the synthesis of the target compound, though its caffeoyl ester and catechol groups introduce additional complexity in protecting-group strategies.
Properties
IUPAC Name |
[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBUXLDOLNLABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861054 | |
| Record name | 2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purpureaside C can be synthesized through various chemical routes. One common method involves the extraction from Rehmannia glutinosa using solvents like ethanol or methanol . The compound is then purified using chromatographic techniques. Industrial production methods often involve large-scale extraction and purification processes to obtain high-purity Purpureaside C .
Chemical Reactions Analysis
Purpureaside C undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used to reduce Purpureaside C.
Substitution: Various nucleophiles can substitute the hydroxyl groups in Purpureaside C under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Purpureaside C has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycoside reactions and interactions.
Industry: It is used in the development of new drugs and therapeutic agents due to its bioactive properties.
Mechanism of Action
Purpureaside C exerts its effects through various molecular mechanisms. It has been identified as an inhibitor of MCM6, a critical transcriptional target of YAP (Yes-associated protein). By binding to the promoter region of MCM6, Purpureaside C suppresses its transcription, leading to the inhibition of cell growth and induction of cell death in certain cancer cells . Additionally, it has significant proinflammatory action, which involves the modulation of inflammatory pathways .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The target compound shares structural motifs with other glycosides bearing phenolic esters and multi-glycosyl linkages. Key comparisons include:
Key Observations :
- Glycosylation Patterns: The target compound’s (1→3) and (1→6) linkages contrast with the (1→6) linkage in ’s glucoside and the (1→2) rhamnosylation in . These variations influence solubility and enzymatic hydrolysis resistance .
- Phenolic Substituents: The catechol (3,4-dihydroxyphenyl) groups in the target compound enhance antioxidant capacity compared to methoxy-substituted analogs () .
- Ester Linkages: The caffeoyl ester’s conjugation with sugars may improve bioavailability compared to sinapoyl esters (), as smaller phenolic esters often exhibit better membrane permeability .
Chromatographic and Physicochemical Properties
highlights that hydroxyl group positioning and intramolecular hydrogen bonding (HB) significantly affect chromatographic retention. For example:
- Hydrogen Bonding : The target compound’s catechol groups form strong intramolecular HBs, similar to 5-hydroxyflavones, which reduce polarity and increase retention in reversed-phase chromatography .
- log k’ Contributions: Substitution at the 3,4-positions of phenyl groups (vs. 4-methoxy in ) increases log k’ values due to enhanced HB donor capacity .
Biological Activity
2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside is a complex glycoside with a unique structure that suggests various biological activities. This compound features multiple sugar units and phenolic components, which are known to contribute to antioxidant and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Structural Features
- Glycosidic Linkages : The presence of multiple sugar units indicates its role as a carbohydrate derivative.
- Phenolic Groups : The dihydroxyphenyl groups suggest potential antioxidant activities.
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit significant antioxidant activity. The hydroxyl groups in the phenolic rings can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and may have implications in aging and various diseases.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are supported by its structural similarities to other known anti-inflammatory agents. It may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that this compound may inhibit the growth of certain cancer cells. Its mechanism of action could involve the suppression of specific transcription factors or signaling pathways involved in cell proliferation and survival.
The biological activity of 2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory responses or cancer progression.
- Modulation of Gene Expression : By interacting with transcription factors, it can alter the expression of genes related to cell growth and apoptosis.
- Interaction with Biological Macromolecules : Studies on its interactions with proteins and enzymes can provide insights into its mechanism of action.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl | Multiple sugar units and dihydroxyphenyl groups | Antioxidant, anti-inflammatory |
| Quercetin Glycosides | Flavonoid backbone with various sugar attachments | Antioxidant, cardiovascular benefits |
| Rutin | Quercetin with a rutinose sugar unit | Antioxidant, anti-inflammatory |
| Kaempferol Glycosides | Flavonoid structure with glycosidic linkages | Antioxidant, anticancer |
This table highlights the unique structural features of 2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl compared to other phenolic glycosides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
